REACTION_CXSMILES
|
C[O:2][C:3](=[O:18])[CH2:4][S:5](=[O:17])(=[O:16])[NH:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([F:14])=[CH:9][C:8]=1[F:15].[OH-].[Na+]>O1CCOCC1>[F:15][C:8]1[CH:9]=[C:10]([F:14])[CH:11]=[C:12]([F:13])[C:7]=1[NH:6][S:5]([CH2:4][C:3]([OH:18])=[O:2])(=[O:17])=[O:16] |f:1.2|
|
Name
|
2-[N-(2,4,6-trifluorophenyl)sulfamoyl]-acetic acid methyl ester
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
COC(CS(NC1=C(C=C(C=C1F)F)F)(=O)=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
it is stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is then evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
CUSTOM
|
Details
|
is dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from diethyl ether
|
Type
|
CUSTOM
|
Details
|
1.12 g (4.16 mmol)=86.68% of the theoretical yield
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC(=C1)F)F)NS(=O)(=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |